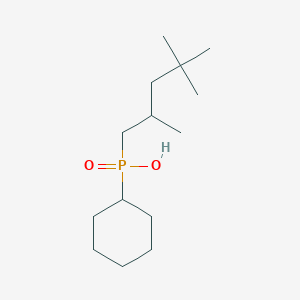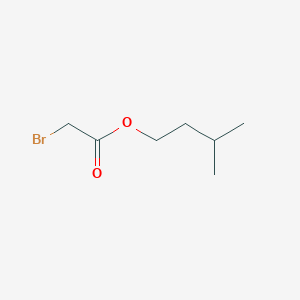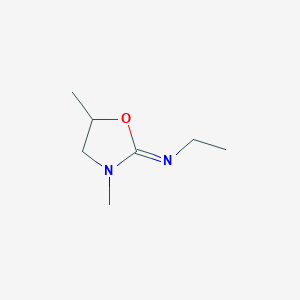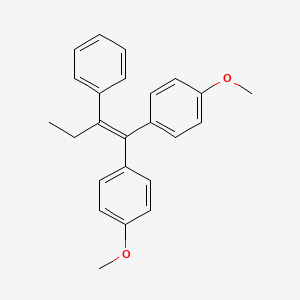
1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene typically involves the reaction of 4,4’-dimethoxybenzophenone with ethylmagnesium bromide, followed by a dehydration step to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Types of Reactions:
Oxidation: alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- alpha-Methyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene
- alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)benzene
- 4,4’-Dimethoxybenzhydrol
Comparison: Compared to its analogs, alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene exhibits unique reactivity and stability due to the presence of the ethyl group, which influences its electronic and steric properties. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-phenylbut-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-4-23(18-8-6-5-7-9-18)24(19-10-14-21(25-2)15-11-19)20-12-16-22(26-3)17-13-20/h5-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDCLJKQAXIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509860 |
Source


|
| Record name | 1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82333-56-0 |
Source


|
| Record name | 1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

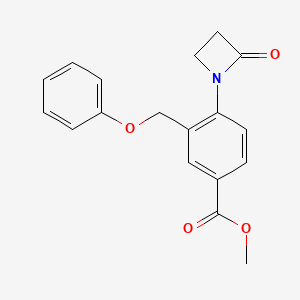
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
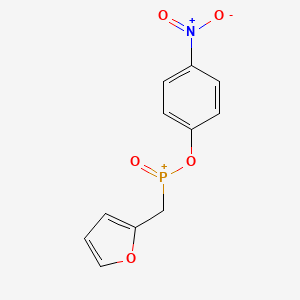
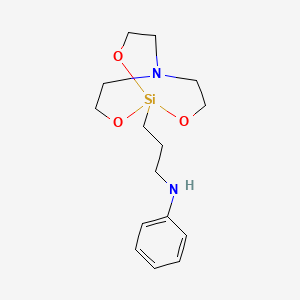
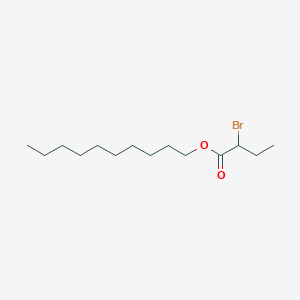
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
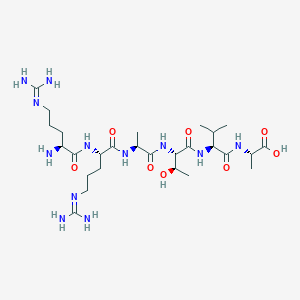
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

